3-(2-fluorophenoxy)propanoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFQCXHHEIUZPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364256 | |
| Record name | 3-(2-fluorophenoxy)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2967-72-8 | |
| Record name | 3-(2-fluorophenoxy)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-fluorophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 2 Fluorophenoxy Propanoic Acid
Established Synthetic Pathways and Reaction Conditions
The synthesis of 3-(2-fluorophenoxy)propanoic acid is primarily achieved through a combination of ether synthesis and carboxylic acid functionalization. These established methods provide reliable routes to the target molecule.
Phenol (B47542) Alkylation Reactions in Ether Synthesis
A fundamental approach to constructing the ether linkage in this compound is through the alkylation of 2-fluorophenol (B130384). The Williamson ether synthesis is a classic and widely employed method for this transformation. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with a suitable three-carbon electrophile.
The general scheme for this reaction is as follows:
Deprotonation of 2-fluorophenol: 2-fluorophenol is treated with a base to form the corresponding 2-fluorophenoxide. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3). The choice of base can influence the reaction rate and yield.
Nucleophilic attack: The resulting phenoxide ion then attacks an alkyl halide, such as a 3-halopropanoic acid or its ester derivative (e.g., ethyl 3-bromopropanoate). The halogen acts as a leaving group, resulting in the formation of the ether bond.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can effectively solvate the cation of the base and facilitate the nucleophilic substitution.
A similar synthetic strategy is employed in the preparation of related compounds like 3-(2-formylphenoxy)propanoic acid, where salicylic (B10762653) aldehyde is reacted with 3-chloropropanoic acid in the presence of sodium hydroxide. nih.gov This highlights the versatility of the Williamson ether synthesis in constructing phenoxypropanoic acid derivatives.
Carboxylic Acid Functionalization
The propanoic acid moiety of the target molecule can be introduced in its final form or generated from a precursor functional group.
Direct use of a halopropanoic acid: In this approach, as described in the phenol alkylation section, a 3-halopropanoic acid (e.g., 3-chloropropanoic acid or 3-bromopropanoic acid) is directly used as the alkylating agent. nih.gov This method has the advantage of installing the carboxylic acid functionality in a single step.
Hydrolysis of an ester: Alternatively, a 3-halopropanoate ester, such as ethyl 3-bromopropanoate, can be used as the alkylating agent. This results in the formation of an ester derivative of the final product, ethyl 3-(2-fluorophenoxy)propanoate. This ester can then be hydrolyzed to the desired carboxylic acid by treatment with an acid or a base, followed by acidification. This two-step approach can sometimes offer advantages in terms of purification and handling of the intermediates.
Catalytic Considerations in Preparation
While the Williamson ether synthesis itself is not typically catalytic, the choice of reagents and conditions can be optimized. The use of a strong base is crucial for the complete deprotonation of the phenol, which drives the reaction forward.
In the broader context of phenol alkylation, various catalytic systems are known. slchemtech.com For instance, Friedel-Crafts alkylation reactions utilize acid catalysts like aluminum chloride or sulfuric acid. slchemtech.com However, for the specific synthesis of this compound via the Williamson route, the focus is on stoichiometric base-mediated reactions rather than catalytic processes.
Industrial Production Methods and Scalability
For the industrial production of this compound, the principles of the established synthetic pathways are adapted for large-scale manufacturing. Key considerations for scalability include:
Cost and availability of starting materials: 2-fluorophenol and 3-halopropanoic acids or their esters are the primary starting materials. Their commercial availability and cost are critical factors for economic viability.
Reaction conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time is essential to maximize yield and throughput while ensuring safety. For instance, a patent for the production of optically pure R-2-(4-hydroxyphenoxy)propanoic acid describes a process involving the reaction of hydroquinone (B1673460) with an S-2-halopropanoic acid in the presence of a base, with considerations for recycling excess hydroquinone. google.com
Solvent selection and recovery: The choice of solvent impacts reaction efficiency, product isolation, and environmental footprint. Industrial processes often incorporate solvent recovery and recycling systems to minimize waste and reduce costs.
Purification methods: Large-scale purification techniques such as crystallization, distillation, and extraction are employed to achieve the desired product purity. The physical properties of this compound, such as its crystallinity, will influence the choice of purification method.
The table below summarizes key parameters for the industrial-scale synthesis of related phenoxypropanoic acids, which can be extrapolated to the production of the target compound.
| Parameter | Industrial Consideration | Example from Related Syntheses |
| Starting Materials | Cost-effective and readily available | Hydroquinone, S-2-halopropanoic acid google.com |
| Base | Strong, inexpensive base | Sodium hydroxide nih.govgoogle.com |
| Solvent | Efficient, recoverable, and safe | Water, methanol, ethanol (B145695) google.com |
| Reaction Temperature | Optimized for rate and selectivity | Varies depending on specific reaction |
| Purification | Scalable and efficient | Crystallization, filtration google.com |
Novel Approaches in Chemical Synthesis
The development of new synthetic methods for this compound is driven by the need for improved efficiency, sustainability, and cost-effectiveness.
Exploration of Optimized Reaction Conditions for Enhanced Yield and Purity
Research in this area focuses on fine-tuning the established synthetic routes. This can involve:
Alternative leaving groups: Investigating the use of alkylating agents with different leaving groups (e.g., tosylates, mesylates) instead of halides to potentially enhance reaction rates and yields.
Phase-transfer catalysis: Employing phase-transfer catalysts to facilitate the reaction between the aqueous phenoxide solution and the organic alkylating agent. This can eliminate the need for expensive and potentially hazardous polar aprotic solvents.
Flow chemistry: Implementing continuous flow reactors for the synthesis. Flow chemistry can offer better control over reaction parameters, leading to improved consistency, safety, and scalability compared to traditional batch processes.
While specific research on optimizing the synthesis of this compound is not extensively documented in publicly available literature, the principles of modern process chemistry suggest that these avenues are likely being explored in industrial research and development settings.
Biocatalytic Routes to Fluorinated Propanoic Acids
While specific biocatalytic routes for the synthesis of this compound are not extensively detailed in publicly available research, the broader class of fluorinated propanoic acids has been the subject of enzymatic synthesis, primarily through kinetic resolution. These methodologies offer a green and highly selective alternative to traditional chemical synthesis for producing chiral fluorinated molecules.
Biocatalysis employs enzymes, such as hydrolases (including lipases and esterases), to selectively catalyze reactions on one enantiomer of a racemic mixture. This approach is particularly valuable for the synthesis of optically active alcohols and carboxylic acids, which are important building blocks in organic chemistry. The use of whole-cell biocatalysts is also a promising strategy, as it can circumvent the need for costly enzyme purification.
A relevant example is the hydrolase-catalyzed kinetic resolution of racemic fluorinated 3-arylcarboxylic acid esters. In this approach, an enzyme selectively hydrolyzes one enantiomer of the ester, leading to the formation of an enantioenriched carboxylic acid and the unreacted ester of the opposite configuration. Both products can then be separated to yield the two enantiomers.
One study demonstrated the successful kinetic resolution of various fluorinated 3-arylcarboxylic acid esters using Amano PS lipase (B570770). The hydrolysis of the ethyl esters of these fluorinated acids consistently resulted in the formation of (S)-carboxylic acids with high yields and enantiomeric purity, while the unreacted (R)-esters were also recovered with high enantiomeric excess. This (S)-selectivity is a common feature of many lipase-catalyzed resolutions of arylcarboxylic acids and is attributed to the specific structure of the enzyme's active site.
For instance, the enzymatic resolution of the ethyl ester of 3-(4-fluorophenyl)-2-methylpropanoic acid using Amano PS lipase in a phosphate (B84403) buffer solution yielded the (S)-acid with high enantiomeric excess. Such methodologies suggest a plausible biocatalytic route for producing chiral this compound, which would likely involve the kinetic resolution of its corresponding ester using a suitable lipase.
The following table summarizes the findings for a closely related fluorinated propanoic acid, illustrating the potential of biocatalytic resolution.
Table 1: Biocatalytic Resolution of a Fluorinated Arylcarboxylic Acid Ester
| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) |
|---|
Investigation of Biological Activities and Pharmacological Relevance
Antimicrobial Efficacy Studies
Antibacterial Spectrum and Minimum Inhibitory Concentrations (MIC)
There is no available data from published studies that defines the antibacterial spectrum or the Minimum Inhibitory Concentrations (MICs) of 3-(2-fluorophenoxy)propanoic acid against any bacterial strains.
Antifungal Activity Against Yeast-like Fungi
Information regarding the antifungal activity of this compound against yeast-like fungi is not present in the scientific literature.
Anti-inflammatory Potential and Modulation of Prostaglandin (B15479496) Synthesis
There are no specific studies available that investigate the anti-inflammatory potential of this compound or its effects on the synthesis of prostaglandins. While other propionic acid derivatives are known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes which are crucial for prostaglandin production, such activity has not been documented for this particular compound.
Emerging Biological Activities
Hypolipidemic Effects and Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
No research has been published detailing any hypolipidemic (lipid-lowering) effects of this compound. Furthermore, there is no evidence to suggest that this compound acts as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.
Antihyperglycemic Properties
The potential antihyperglycemic (blood sugar lowering) properties of this compound have not been evaluated or reported in any scientific studies.
Elucidation of Mechanisms of Action
Molecular Target Identification and Binding Interactions
Currently, there are no publicly available scientific studies that identify the specific molecular targets of 3-(2-fluorophenoxy)propanoic acid. Research typically in this area would involve techniques such as affinity chromatography, proteomics-based approaches, or genetic methods to isolate and identify proteins or other macromolecules with which the compound directly interacts. Furthermore, detailed characterization of the binding interactions, including the affinity (Kd), kinetics (kon and koff), and thermodynamics of binding to any putative target, remains to be elucidated.
Cellular Pathway Modulation
Investigations into how this compound may modulate cellular signaling pathways have not been reported in the reviewed literature. Understanding the impact of a compound on specific pathways, such as those involved in inflammation, cell proliferation, or metabolic regulation, is crucial for defining its pharmacological profile. Such studies would typically involve cell-based assays to measure changes in protein phosphorylation, gene expression, or the production of second messengers following treatment with the compound. The absence of this data precludes any discussion on the cellular effects of this compound.
Computational Modeling of Molecular Interactions
In the absence of an identified molecular target, computational modeling studies, such as molecular docking or molecular dynamics simulations, to predict the binding mode and interaction energies of this compound with a protein target have not been performed. These in silico methods are valuable for visualizing and understanding potential binding interactions at the atomic level, but they are contingent on having a known or hypothesized receptor structure.
Metabolism and Biotransformation Studies
In Vivo Metabolic Fate in Animal Models
There is no specific information available in the reviewed scientific literature regarding the in vivo metabolic fate of 3-(2-fluorophenoxy)propanoic acid in any animal models.
For structurally related phenoxy acid compounds, the metabolic fate can vary significantly between species. For instance, studies on phenoxyacetic acid herbicides have shown that dogs exhibit a much slower elimination rate and consequently a longer plasma half-life compared to rats or humans. nih.gov This is often attributed to differences in renal clearance mechanisms for organic acids. nih.gov Without specific studies on this compound, it is impossible to determine its absorption, distribution, metabolism, and excretion (ADME) profile or to know if similar species-specific differences exist.
In Vitro Metabolic Pathways and Enzyme Interactions
No in vitro studies on the metabolic pathways or specific enzyme interactions for this compound have been published.
Generally, the metabolism of such a compound would be expected to proceed through Phase I and Phase II reactions.
Phase I Reactions: These are typically functionalization reactions. For this compound, potential Phase I pathways could include:
Hydroxylation: The aromatic ring is a likely target for hydroxylation, catalyzed by Cytochrome P450 (CYP450) enzymes. This could occur at various positions on the phenyl ring not occupied by the fluorine or the ether linkage.
O-dealkylation: Cleavage of the ether bond would lead to the formation of 2-fluorophenol (B130384) and 3-hydroxypropanoic acid. This is also a common reaction catalyzed by CYP450 enzymes.
Defluorination: Metabolic removal of the fluorine atom is a possibility, though the carbon-fluorine bond is generally strong and may be resistant to cleavage.
Phase II Reactions: These are conjugation reactions that increase water solubility and facilitate excretion.
Glucuronidation: The carboxylic acid group of the parent compound or its metabolites is a prime substrate for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Phenolic metabolites formed during Phase I could also undergo glucuronidation.
Sulfation: Phenolic metabolites could also be conjugated with sulfate (B86663) by sulfotransferases (SULTs).
Without experimental data from in vitro systems like liver microsomes or hepatocytes, the specific enzymes involved and the kinetics of these potential reactions remain unknown.
Identification and Characterization of Metabolites
No studies have identified or characterized any metabolites of this compound. Based on the predicted pathways described above, potential metabolites could include:
Hydroxylated derivatives of the parent compound (e.g., 3-(2-fluoro-4-hydroxyphenoxy)propanoic acid).
2-fluorophenol.
Glucuronide and sulfate conjugates of the parent compound and its phenolic metabolites.
The table below represents a hypothetical list of potential metabolites based on general metabolic pathways.
Interactive Table: Hypothetical Metabolites of this compound
| Metabolite Name | Predicted Pathway | Functional Group |
| Hydroxy-3-(2-fluorophenoxy)propanoic acid | Phase I: Aromatic Hydroxylation | Carboxylic Acid, Phenol (B47542) |
| 2-Fluorophenol | Phase I: O-Dealkylation | Phenol |
| 3-Hydroxypropanoic acid | Phase I: O-Dealkylation | Carboxylic Acid, Alcohol |
| This compound glucuronide | Phase II: Glucuronidation | Carboxylic Acid Ester Glucuronide |
| 2-Fluorophenol glucuronide | Phase II: Glucuronidation | Ether Glucuronide |
| 2-Fluorophenol sulfate | Phase II: Sulfation | Sulfate Ester |
Note: This table is predictive and not based on experimental data.
Comparative Metabolic Profiles Across Species
There is no information available to compare the metabolic profile of this compound across different species.
Toxicological Assessments and Risk Evaluation
Acute Toxicity Studies
No studies detailing the acute toxicity of 3-(2-fluorophenoxy)propanoic acid in animal models via oral, dermal, or inhalation routes were found. Consequently, no LD50 (median lethal dose) or LC50 (median lethal concentration) values can be provided. Information regarding potential skin and eye irritation or sensitization properties is also unavailable.
Subchronic and Chronic Toxicity Investigations
No subchronic (e.g., 28-day or 90-day studies) or chronic (e.g., 1-year or 2-year studies) toxicity investigations on this compound were identified in the searched literature. As a result, information on the potential health effects of repeated or long-term exposure to this compound, including No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect-Level (LOAEL) values, is not available.
Potential for Organ-Specific Toxicity
There is no information available from targeted studies to assess the potential for this compound to induce toxicity in specific organs, such as the liver (hepatotoxicity), kidneys (nephrotoxicity), nervous system (neurotoxicity), or reproductive organs.
Genotoxicity and Mutagenicity Investigations
No studies were found that have investigated the genotoxic or mutagenic potential of this compound. This includes a lack of data from both in vitro (e.g., Ames test, chromosome aberration test) and in vivo (e.g., micronucleus test) assays. Therefore, its capacity to induce genetic mutations or chromosomal damage is unknown.
Data Tables
Due to the absence of toxicological data for this compound, the following data tables remain unpopulated.
Table 1: Acute Toxicity of this compound
| Test | Species | Route | Value | Reference |
|---|---|---|---|---|
| LD50 | Data not available | Data not available | Data not available | Data not available |
| LD50 | Data not available | Data not available | Data not available | Data not available |
| LC50 | Data not available | Data not available | Data not available | Data not available |
| Skin Irritation | Data not available | Data not available | Data not available |
Table 2: Repeated Dose Toxicity of this compound
| Study Duration | Species | Route | NOAEL | LOAEL | Effects Observed | Reference |
|---|
Table 3: Genotoxicity of this compound
| Assay | Test System | Result | Reference |
|---|
Derivatives, Analogues, and Structure Activity Relationships
Design and Synthesis of Novel Analogues
The design and synthesis of new analogues of 3-(2-fluorophenoxy)propanoic acid are centered on altering its core components to investigate the impact on its biological function. These modifications typically target the phenoxy group, the propanoic acid chain, or involve the introduction of entirely new chemical systems.
Modifications to the phenoxy ring of this compound are a primary strategy for creating new analogues. The nature and position of substituents on the phenyl ring can significantly influence the compound's activity. For instance, the introduction of different functional groups can alter the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets.
One common synthetic route to achieve such modifications is the Williamson ether synthesis. This method involves the reaction of a substituted phenol (B47542) with a propanoic acid derivative. For example, salicylic (B10762653) aldehyde has been used as a starting material to produce 3-(2-formylphenoxy)propanoic acid. nih.govresearchgate.net This precursor can then be further modified to introduce a variety of substituents on the phenyl ring.
The goal of these modifications is often to enhance the compound's binding affinity to its target or to improve its pharmacokinetic properties. For example, rationally designed analogues of 3-fluoro-2-oxo-3-phenylpropionic acid have been synthesized to act as potent inhibitors of specific enzymes. nih.gov
The propanoic acid portion of the molecule is another key site for modification. The carboxylic acid group is a strong hydrogen bond donor and can be crucial for the molecule's interaction with its biological target. nih.govresearchgate.net Derivatization of this group can lead to the formation of esters, amides, and other functional groups, which can alter the compound's polarity, solubility, and metabolic stability.
For example, a series of 3-(2-aminocarbonylphenyl)propanoic acid analogues were synthesized to evaluate their binding affinity for prostaglandin (B15479496) E (EP) receptors. nih.gov In another study, acyl hydrazone derivatives of 3-(4, 5-diphenyl-1, 3-oxazole-2-yl) propionic acid were prepared and screened for their in vitro anticancer activity. orientjchem.org These examples highlight how modifications to the propanoic acid moiety can be used to develop compounds with a wide range of biological activities. The synthesis of trimethylsilyl (B98337) esters of propanoic acid is another example of such derivatization. nist.gov
The table below shows examples of derivatives with modifications to the propanoic acid moiety and their resulting biological activities.
| Derivative | Modification | Biological Activity | Reference |
| 3-(2-aminocarbonylphenyl)propanoic acid analogues | Amide formation | EP3 receptor antagonists | nih.gov |
| Acyl hydrazone derivatives of 3-(4, 5-diphenyl-1, 3-oxazole-2-yl) propionic acid | Acyl hydrazone formation | Anticancer activity | orientjchem.org |
| 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives | Baylis-Hillman adducts | Antibacterial activity | orientjchem.org |
| β, β- diphenyl propionic acid amides | Amide formation | Anti-inflammatory activity | orientjchem.org |
Incorporating heterocyclic systems into the structure of this compound is a powerful strategy for creating novel analogues with diverse biological properties. Heterocycles are common features in many biologically active compounds and can significantly influence a molecule's pharmacological and pharmacokinetic profile. beilstein-journals.org
For instance, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been explored, and these compounds have shown antimicrobial activity. nih.govmdpi.comresearchgate.net The furan (B31954) ring, in this case, acts as a bioisostere for the phenyl ring, leading to compounds with different electronic and conformational properties. Similarly, the introduction of a 1,2,4-triazole (B32235) ring containing a propionic acid moiety has been shown to result in compounds with anti-inflammatory and immunomodulatory activity. mdpi.com
The synthetic versatility of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives allows for the introduction of various heterocyclic structures, such as imidazoles, pyridines, and triazoles, to optimize biological activity and specificity. mdpi.com The incorporation of a heterocyclic moiety can also be used to develop compounds with antiviral properties, as demonstrated by the synthesis of novel 2'-fluoro-3'-hydroxymethyl-5'-deoxythreosyl phosphonic acid nucleoside analogues. nih.gov
The table below provides examples of analogues with introduced heterocyclic systems and their observed biological activities.
| Heterocyclic System | Analogue | Biological Activity | Reference |
| Furan | 3-aryl-3-(furan-2-yl)propanoic acid derivatives | Antimicrobial | nih.govmdpi.comresearchgate.net |
| 1,2,4-Triazole | 1,2,4-triazole derivatives with propionic acid moiety | Anti-inflammatory, Immunomodulatory | mdpi.com |
| Imidazole, Pyridine, Triazole | 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Anticancer, Antioxidant | mdpi.com |
| Threosyl phosphonic acid | 2'-fluoro-3'-hydroxymethyl-5'-deoxythreosyl phosphonic acid nucleoside analogues | Antiviral | nih.gov |
Comparative Biological Activity of Analogues
The evaluation of the comparative biological activity of newly synthesized analogues is a critical step in the drug discovery process. This involves testing the compounds in a variety of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.
For example, a series of 3-(2-aminocarbonylphenyl)propanoic acid analogues were evaluated for their binding affinity for EP1-4 receptors and their antagonist activity for the EP3 receptor. nih.gov This type of screening allows researchers to identify compounds with the desired biological profile. In another study, the anti-inflammatory activity of β, β- diphenyl propionic acid amides was evaluated using the carrageenan-induced paw edema method. orientjchem.org
The antimicrobial activity of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been tested against various microorganisms, including Candida albicans, Escherichia coli, and Staphylococcus aureus. nih.gov Similarly, the antiviral activity of 2'-fluoro-3'-hydroxymethyl-5'-deoxythreosyl phosphonic acid nucleoside analogues has been evaluated against HIV. nih.gov
The table below summarizes the comparative biological activities of different classes of analogues.
| Analogue Class | Biological Activity | Key Findings | Reference |
| 3-(2-aminocarbonylphenyl)propanoic acid analogues | EP3 receptor antagonism | Identification of potent and selective antagonists | nih.gov |
| β, β- diphenyl propionic acid amides | Anti-inflammatory | Mild to moderate activity | orientjchem.org |
| 3-aryl-3-(furan-2-yl)propanoic acid derivatives | Antimicrobial | Good activity against Candida albicans | nih.gov |
| 1,2,4-triazole derivatives with propionic acid moiety | Anti-inflammatory, Immunomodulatory | Decrease in TNF-α and IFN-γ levels | mdpi.com |
| 2'-fluoro-3'-hydroxymethyl-5'-deoxythreosyl phosphonic acid nucleoside analogues | Antiviral (anti-HIV) | Weak in vitro activity | nih.gov |
Advanced Computational Approaches in Analogue Design
Advanced computational methods play an increasingly important role in the design of novel analogues. These techniques can be used to predict the biological activity of virtual compounds, optimize their structures, and understand their mechanism of action at the molecular level.
Structure-activity relationship (SAR) studies are a common computational approach used to identify the key structural features that are responsible for a compound's biological activity. This information can then be used to design new analogues with improved properties. For example, SAR studies of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown that these compounds can serve as a novel scaffold for developing compounds with promising anticancer and antioxidant activities. mdpi.com
Molecular docking is another powerful computational tool that can be used to predict the binding mode of a ligand to its target protein. This information can be used to design new analogues with improved binding affinity and selectivity. For example, molecular docking studies could be used to understand the binding of this compound analogues to their target enzymes or receptors.
Quantum mechanics (QM) calculations can be used to study the electronic properties of molecules and to predict their reactivity. This information can be useful for understanding the mechanism of action of drugs and for designing new analogues with improved properties. For example, DFT studies have been used to investigate the reactive electrophilic species in the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.govmdpi.com
Advanced Analytical Techniques for Research on 3 2 Fluorophenoxy Propanoic Acid
Spectroscopic Characterization Methods
Spectroscopy is fundamental to the structural elucidation of 3-(2-fluorophenoxy)propanoic acid, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet significantly downfield, typically in the range of 10-12 ppm, due to deshielding and hydrogen bonding. nagwa.com The protons of the propanoic acid chain would likely appear as two triplets: the -CH₂- group adjacent to the carboxyl group and the -O-CH₂- group. docbrown.info The four protons on the fluorophenoxy ring would produce complex multiplets in the aromatic region of the spectrum, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the fluorine and ether substituents.
¹³C NMR Spectroscopy : The carbon NMR spectrum provides evidence for the number of unique carbon environments. docbrown.info For this compound, nine distinct signals are expected. The carbonyl carbon (-COOH) would be the most downfield signal, typically above 170 ppm. docbrown.info The carbons of the aromatic ring would appear in the 110-160 ppm range, with their specific shifts affected by the fluorine substituent through carbon-fluorine coupling (C-F coupling). The two methylene carbons (-CH₂-) of the propanoic acid chain would be found in the aliphatic region of the spectrum.
| Expected ¹H NMR Signals for this compound | |
| Proton Group | Expected Chemical Shift (ppm) |
| -COOH | ~10-12 |
| Aromatic -CH | ~6.8-7.5 |
| -O-CH₂- | ~4.2 |
| -CH₂-COOH | ~2.8 |
| Expected ¹³C NMR Signals for this compound | |
|---|---|
| Carbon Group | Expected Chemical Shift (ppm) |
| -COOH | >170 |
| Aromatic C-F | ~150-160 (Doublet) |
| Aromatic C-O | ~140-150 |
| Aromatic -CH | ~115-130 |
| -O-CH₂- | ~65 |
| -CH₂-COOH | ~35 |
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
The most prominent feature for the carboxylic acid group is a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding. docbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak between 1700 and 1725 cm⁻¹. docbrown.info Other significant peaks include the C-O stretching of the ether linkage and the carboxylic acid, and the C-F stretching vibration. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. rjpn.org
| Characteristic FT-IR Absorption Bands for this compound | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500-3300 |
| C-H stretch (Aromatic) | 3000-3100 |
| C-H stretch (Aliphatic) | 2850-3000 |
| C=O stretch (Carboxylic Acid) | 1700-1725 |
| C=C stretch (Aromatic) | 1450-1600 |
| C-O stretch (Ether, Acid) | 1200-1300 |
| C-F stretch | 1100-1250 |
FT-Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability. For this compound, FT-Raman would be particularly useful for observing vibrations of the aromatic ring and other non-polar bonds. Aromatic ring stretching vibrations are typically strong in Raman spectra. nih.gov While specific experimental data for this compound is not available, analysis of the related compound 2-phenoxy propionic acid shows that FT-Raman is effective for analyzing the skeletal vibrations of the molecule. nih.gov
Chromatographic Separation and Detection
Chromatographic techniques are essential for separating this compound from impurities and for quantitative analysis.
High Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. nih.gov A reversed-phase HPLC method, likely using a C18 column, would be suitable for its analysis. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often containing a small amount of acid like formic acid to ensure the analyte is in its protonated form. nih.gov
Coupling HPLC with a Mass Spectrometry Detector (MSD) provides a powerful analytical tool for both identification and quantification. ekb.eg The mass spectrometer can confirm the identity of the compound eluting from the HPLC column by measuring its mass-to-charge ratio (m/z).
For this compound (C₉H₉FO₃), the molecular weight is 184.16 g/mol . In mass spectrometry analysis, the following ions would be expected:
Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z 185.06.
Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 183.05.
This technique, often referred to as LC-MS, allows for highly sensitive and selective detection, making it ideal for impurity profiling and metabolic studies. nih.gov
Single-Crystal X-ray Diffraction for Structural Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. springernature.com This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.
A study on this compound has provided detailed crystallographic data. nih.govnih.gov The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. nih.gov In the crystal structure, molecules of this compound form centrosymmetric dimers through pairs of classic O—H⋯O hydrogen bonds between their carboxyl groups. nih.govnih.gov These dimers are further connected by weaker C—H⋯O interactions, creating a three-dimensional network. nih.gov A notable feature of the molecular conformation is that the dihedral angle between the plane of the carboxyl group and the plane of the benzene ring is 79.4 (3)°. nih.govnih.gov
| Crystallographic Data for this compound | |
| Parameter | Value |
| Chemical Formula | C₉H₉FO₃ |
| Formula Weight | 184.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.934 (16) |
| b (Å) | 4.974 (5) |
| c (Å) | 13.098 (14) |
| β (°) | 110.546 (12) |
| Volume (ų) | 850.0 (16) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 153 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Data sourced from Acta Crystallographica Section E. nih.gov |
Quantum Chemical Calculations for Molecular Analysis
Quantum chemical calculations are powerful computational tools used to investigate the electronic structure and properties of molecules from first principles. For this compound, these methods, particularly Density Functional Theory (DFT), provide deep insights into its molecular geometry, stability, and electronic characteristics. By modeling the molecule at the atomic level, researchers can predict and understand various properties that are often complementary to experimental findings.
A fundamental application of quantum chemical calculations is the optimization of the molecular geometry. This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data, such as those obtained from X-ray crystallography, to validate the accuracy of the computational model (e.g., the choice of functional and basis set). For this compound, the crystal structure has been determined, revealing key aspects of its three-dimensional shape. nih.govnih.gov In its crystalline state, the molecule features a dihedral angle of 79.4 (3)° between the carboxyl group and the benzene ring. nih.govnih.gov Molecules in the crystal form centrosymmetric dimers through O—H⋯O hydrogen bonds. nih.govnih.gov
Computational studies on similar phenolic acid derivatives often employ methods like DFT with the B3LYP functional and a 6-311G+(d,p) or similar basis set to achieve a reliable correlation between calculated and experimental data. nih.gov The validation of the computational method by comparing calculated geometric parameters with experimental data is a crucial first step before proceeding to predict other properties.
Interactive Table 1: Selected Experimental Geometric Parameters for this compound This table presents key bond lengths and angles for this compound as determined by X-ray diffraction analysis. nih.gov These experimental values serve as a benchmark for validating the accuracy of quantum chemical calculations.
| Parameter | Bond/Atoms | Length (Å) / Angle (°) |
| Bond Length | F1—C1 | 1.342 (5) |
| Bond Length | O1—C6 | 1.372 (5) |
| Bond Length | O1—C7 | 1.441 (5) |
| Bond Length | O2—C9 | 1.231 (5) |
| Bond Length | O3—C9 | 1.317 (5) |
| Dihedral Angle | C1-C6 Benzene Ring vs. C9/O2/O3 Plane | 79.4 (3) |
Beyond geometry optimization, quantum chemical calculations can elucidate the electronic properties of this compound. Key areas of investigation include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. The MEP is invaluable for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents. Such analyses are instrumental in understanding intermolecular interactions, including the hydrogen bonding patterns observed in the crystal structure. nih.gov
While specific DFT studies on this compound are not extensively detailed in the literature, the established methodologies from studies on analogous compounds provide a clear framework for how such an analysis would be conducted. mdpi.commdpi.comnih.gov These computational approaches offer a powerful, non-experimental means to explore molecular characteristics, complementing and enriching the data obtained from physical measurements.
Environmental Fate and Degradation Studies
Environmental Persistence and Mobility
The persistence of a chemical in the environment is its ability to resist degradation. The mobility of a compound, particularly in soil, is influenced by its sorption characteristics to soil particles.
Persistence: The presence of a fluorine atom on the aromatic ring of 3-(2-fluorophenoxy)propanoic acid is expected to increase its persistence. The carbon-fluorine bond is exceptionally strong and not easily broken by microbial enzymes, often making fluorinated compounds more resistant to degradation than their non-fluorinated counterparts. Studies on other phenoxyalkanoic acid herbicides have shown that their persistence in soil can vary from a few weeks to several months, influenced by factors such as soil type, temperature, moisture, and microbial activity.
Mobility: The mobility of this compound in soil is expected to be influenced by its acidic nature and the soil's properties, such as pH and organic matter content. As a propanoic acid derivative, it will exist predominantly in its anionic form at typical environmental pH levels. Anions are generally more mobile in soil than neutral or cationic species because they are repelled by the negatively charged surfaces of clay and organic matter.
Research on the sorption of other organic acids in soil provides some insights. For instance, studies on perfluoroalkyl substances (PFAS), another class of fluorinated organic acids, have demonstrated that their sorption to soil is inversely related to pH. nih.gov As the pH increases, both the soil surfaces and the organic acid become more negatively charged, leading to increased repulsion and higher mobility. It is plausible that this compound would exhibit similar pH-dependent mobility. The organic carbon content of the soil is also a critical factor, with higher organic matter generally leading to increased sorption and reduced mobility.
Biodegradation Pathways in Environmental Matrices
Microbial degradation of compounds similar to this compound, such as 3-phenoxybenzoic acid, has been observed. Pseudomonas species, in particular, have been identified as capable of degrading these types of compounds. nih.gov In one study, Pseudomonas pseudoalcaligenes was shown to degrade 3-phenoxybenzoic acid in soil, with the process being more rapid in non-sterilized soil, confirming the role of microbial activity. nih.gov The degradation of 3-phenoxybenzoic acid is noted to be challenging in the natural environment. nih.gov
For phenoxyalkanoic acid herbicides, a common initial step in biodegradation is the cleavage of the ether bond that links the aromatic ring to the alkanoic acid side chain. This would result in the formation of 2-fluorophenol (B130384) and 3-hydroxypropanoic acid. Subsequently, these intermediates would likely undergo further degradation. The aromatic ring of 2-fluorophenol would probably be hydroxylated and then cleaved, a common pathway in the microbial degradation of aromatic compounds.
Alternatively, degradation could be initiated on the propanoic acid side chain. Studies on the biodegradation of phenylpropanoic acids have shown pathways involving the shortening of the aliphatic side chain, similar to the β-oxidation of fatty acids, prior to the cleavage of the aromatic ring. nih.govnih.govmdpi.com For this compound, this would involve the conversion of the propanoic acid side chain.
The presence and position of the fluorine atom can significantly influence the biodegradability. The steric hindrance and electronic effects of the fluorine atom might affect the efficiency of the enzymatic reactions involved in the degradation process. Research on chlorophenoxy acids has demonstrated that the molecular structure, including the position of halogen substituents, plays a crucial role in determining the rate of biodegradation. researchgate.netresearchgate.net
Table 1: Potential Biodegradation Intermediates of this compound
| Precursor Compound | Potential Intermediate 1 | Potential Intermediate 2 |
| This compound | 2-Fluorophenol | 3-Hydroxypropanoic acid |
This table is based on inferred pathways from structurally similar compounds and not from direct experimental evidence on this compound.
Photodegradation Mechanisms
Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This can be an important degradation pathway for chemicals present in surface waters or on soil surfaces.
Specific photolysis studies on this compound are not available. However, for aromatic compounds, photodegradation in water can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter, that produce reactive species like hydroxyl radicals.
The aromatic ring and the ether linkage in this compound are potential sites for photochemical reactions. Direct photolysis could lead to the cleavage of the ether bond or reactions on the aromatic ring. Indirect photolysis, driven by hydroxyl radicals, is a powerful oxidative process that can lead to the hydroxylation of the aromatic ring and subsequent cleavage, ultimately mineralizing the compound to carbon dioxide, water, and fluoride (B91410) ions. The quantum yield, a measure of the efficiency of a photochemical process, would depend on the specific molecular structure and the environmental conditions.
Future Directions and Research Perspectives
Development of Targeted Therapeutic Agents
The scaffold of 3-(2-fluorophenoxy)propanoic acid and its derivatives presents a compelling starting point for the development of novel targeted therapeutic agents. The synthetic versatility of this class of compounds allows for the introduction of various functional groups, which can be tailored to enhance biological activity and specificity toward a range of medical conditions. mdpi.com
Research into arylpropionic acid derivatives, a class to which this compound belongs, has revealed a wide spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer properties. orientjchem.org For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promise as anticancer candidates due to their ability to induce cell death in cancer cells and inhibit cell migration. mdpi.com Specifically, a derivative containing a 2-furyl substituent demonstrated selectivity towards cancerous cells over non-transformed cells. mdpi.com The inclusion of a fluorine atom, as in this compound, can further enhance the therapeutic potential by improving metabolic stability and binding affinity to target proteins. chemimpex.com
The development of targeted agents could involve modifying the propanoic acid moiety or the fluorophenoxy ring. For example, creating ester or amide derivatives from the carboxylic acid group could modulate the compound's pharmacokinetic properties. Furthermore, the synthesis of derivatives with different substitution patterns on the phenyl ring could lead to compounds with enhanced potency and selectivity for specific biological targets, such as enzymes or receptors involved in disease pathways. mdpi.com In silico docking studies can aid in the rational design of these new derivatives to predict their interaction with therapeutic targets like SIRT2 and EGFR, which are implicated in cancer. mdpi.com
Recent studies have highlighted the potential of propanoic acid derivatives in targeting cellular processes related to cancer and microbial infections. mdpi.comnih.gov The structural framework of this compound is a valuable scaffold for creating extensive libraries of compounds for high-throughput screening against various diseases.
Table 1: Investigated Therapeutic Activities of Propanoic Acid Derivatives
| Therapeutic Area | Derivative Class | Key Findings | References |
|---|---|---|---|
| Anticancer | 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Demonstrated structure-dependent anticancer activity against non-small cell lung cancer cells and selectivity towards cancerous cells. | mdpi.com |
| Anticancer | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Exhibited antiproliferative activity against lung cancer models, including drug-resistant cells. | mdpi.com |
| Anti-inflammatory | Aryl propionic acid derivatives | Known class of non-steroidal anti-inflammatory drugs (NSAIDs). | orientjchem.org |
| Antimicrobial | 3-aryl-3-(furan-2-yl)propanoic acid derivatives | Showed activity against yeast-like fungi and certain bacteria. | nih.gov |
| Antimicrobial | 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Exhibited notable antibacterial and antifungal properties against multidrug-resistant pathogens. | mdpi.com |
Role in Agricultural Chemistry Innovation
In the realm of agricultural chemistry, phenoxypropionic acids have historically played a significant role as herbicides. nih.gov While some compounds in this class have been discontinued, the core structure remains a viable scaffold for the discovery of new, effective, and selective weed control agents. The introduction of a fluorine atom in this compound can influence its herbicidal activity and selectivity, potentially leading to the development of novel crop protection products. chemimpex.com
The mechanism of action for many phenoxy herbicides involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of the target weed. nih.gov Research into new derivatives of this compound could focus on optimizing this activity or exploring new mechanisms of action to combat the growing issue of herbicide resistance in weeds. nih.gov The development of herbicides with novel modes of action is crucial for sustainable agriculture. nih.gov
Furthermore, propionic acid and its derivatives are utilized as preservatives in animal feed to inhibit mold growth. usda.gov This suggests a potential application for this compound or its salts in feed preservation, pending further investigation into its efficacy and safety for this purpose. The development of new and improved feed preservatives is essential for reducing spoilage and maintaining the nutritional quality of animal feed.
The exploration of fluorinated analogues of existing agrochemicals is a common strategy to enhance their performance. chemimpex.com Therefore, this compound could serve as a lead compound for the synthesis of new herbicides or plant growth regulators with improved properties, such as enhanced efficacy, better crop selectivity, or a more favorable environmental profile. For example, related compounds like 2-(3-chlorophenoxy)propionic acid have been used to increase fruit size in pineapples. nih.govunirioja.es
Table 2: Potential Agricultural Applications of Propanoic Acid Derivatives
| Application | Compound Class | Potential Benefit | References |
|---|---|---|---|
| Herbicide | Phenoxypropionic acids | Control of unwanted weeds in various crops. | nih.govnih.gov |
| Plant Growth Regulator | Phenoxypropionic acids | Increase fruit size and regulate plant growth. | nih.govunirioja.es |
| Feed Preservative | Propionic acid | Inhibits mold growth in stored grains and animal feed. | usda.gov |
Integration with Systems Biology and Omics Approaches
The study of this compound and its derivatives can be significantly advanced by integrating systems biology and "omics" technologies. These approaches allow for a comprehensive understanding of the compound's effects on biological systems at a molecular level.
Metabolomics can be employed to analyze the changes in the metabolic profile of cells or organisms upon exposure to this compound. This can reveal the metabolic pathways affected by the compound, providing insights into its mechanism of action and potential off-target effects.
Proteomics can identify the proteins that interact with this compound or its derivatives. This is crucial for target identification and validation in drug discovery. Techniques like thermal shift assays and affinity chromatography coupled with mass spectrometry can be used to pinpoint the direct protein targets of the compound.
Genomics and Transcriptomics can be used to study the changes in gene expression profiles in response to treatment with this compound. This can help to understand the cellular pathways that are modulated by the compound and can provide a broader picture of its biological activity.
By combining these omics approaches, researchers can build comprehensive models of how this compound interacts with biological systems. This integrated approach can accelerate the development of new therapeutic agents and agrochemicals by providing a deeper understanding of their molecular mechanisms.
Potential Applications in Material Science Research
The unique chemical structure of this compound, featuring a carboxylic acid group, a flexible propoxy linker, and a fluorinated aromatic ring, makes it an interesting building block for the synthesis of novel polymers and materials. chemimpex.com
The carboxylic acid functionality allows for polymerization reactions, such as the formation of polyesters or polyamides. The incorporation of the 2-fluorophenoxy group into the polymer backbone could impart desirable properties to the resulting material, such as:
Thermal Stability: The presence of the aromatic ring and the strong carbon-fluorine bond can enhance the thermal stability of the polymer.
Chemical Resistance: The fluorine atom can increase the material's resistance to chemical degradation.
Hydrophobicity: The fluorinated group can increase the hydrophobicity of the material's surface, which could be useful for applications requiring water repellency.
Optical Properties: The aromatic ring may influence the refractive index and other optical properties of the material.
Furthermore, this compound could be used to modify the surfaces of existing materials. By grafting the molecule onto a surface, its properties, such as wettability and biocompatibility, could be altered. This could have applications in the development of new coatings, adhesives, and biomaterials. Research into similar fluorinated compounds has shown their utility in creating polymers with enhanced durability and resistance to environmental factors. chemimpex.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-((4-hydroxyphenyl)amino)propanoic acid |
| 2-(3-chlorophenoxy)propionic acid |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid |
| 3-aryl-3-(furan-2-yl)propanoic acid |
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying 3-(2-fluorophenoxy)propanoic acid in environmental or biological matrices?
- Methodological Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with negative ionization mode, as demonstrated for structurally similar perfluorinated carboxylic acids. Optimize chromatographic separation using a C18 column and a mobile phase of methanol/ammonium acetate buffer (pH 4.5). Calibrate with isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct matrix effects. Detection limits below 0.1 ng/mL are achievable with fragmentation patterns monitored at m/z transitions specific to the compound’s carboxylate anion .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Employ a two-step nucleophilic substitution: (1) React 2-fluorophenol with methyl acrylate under basic conditions (K₂CO₃, DMF, 80°C) to form methyl 3-(2-fluorophenoxy)propanoate. (2) Hydrolyze the ester using NaOH (1M, reflux) followed by acidification (HCl) to isolate the free acid. Purify via recrystallization (ethanol/water) and confirm purity via ¹⁹F NMR (δ ≈ -115 ppm for aromatic fluorine) and HPLC (≥98% purity) .
Q. What are the key physicochemical properties (e.g., pKa, log P) critical for designing in vitro assays?
- Methodological Answer : Determine pKa via potentiometric titration in aqueous solution (expected ~3.5–4.0 due to the carboxylic acid group). Calculate log P using reversed-phase HPLC retention times calibrated against standards. Experimental log P values for analogous fluorophenoxy acids range from 1.8–2.5, indicating moderate hydrophobicity. These parameters inform solvent selection for cell-based assays (e.g., DMSO solubility ≤10 mg/mL) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination position) influence the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer : Compare inhibitory potency against target enzymes (e.g., cyclooxygenase-2) using isosteric analogs (e.g., 3-(3-fluorophenoxy)propanoic acid). Conduct molecular docking simulations (AutoDock Vina) to assess binding affinity differences. Experimental IC₅₀ values may vary by >10-fold; fluorine’s electronegativity at the ortho position enhances hydrogen bonding with active-site residues .
Q. What are the mechanisms underlying contradictory data on environmental persistence of fluorinated propanoic acids?
- Methodological Answer : Address discrepancies by evaluating degradation pathways: (1) Aerobic microbial degradation (soil slurry assays, LC-MS monitoring). (2) Photolysis under UV light (λ = 254 nm, half-life determination). For example, perfluoroether carboxylic acids (e.g., ADONA) show variable half-lives (5–50 days) depending on microbial consortia and light exposure .
Q. How can researchers resolve conflicting results in toxicity studies (e.g., oxidative stress vs. anti-inflammatory effects)?
- Methodological Answer : Design dose-response experiments (0.1–100 µM) in primary human hepatocytes or macrophages. Measure biomarkers (e.g., ROS via CM-H2DCFDA fluorescence; TNF-α via ELISA). Dual effects often arise from concentration-dependent activation of Nrf2 (antioxidant) and NF-κB (pro-inflammatory) pathways. Use siRNA knockdown to confirm mechanistic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
